

2-Methyl-2-buten-1-OL chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-buten-1-OL

Cat. No.: B1231688

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An In-depth Technical Guide to 2-Methyl-2-buten-1-ol

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for **2-Methyl-2-buten-1-ol**, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties

2-Methyl-2-buten-1-ol is a colorless liquid with a characteristic green, oily aroma.^{[1][2][3]} It is classified as a primary alcohol.^[4]

Quantitative Data Summary

The key physicochemical properties of **2-Methyl-2-buten-1-ol** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ O	[2][3][5][6]
Molecular Weight	86.13 g/mol	[2][3][5]
Boiling Point	137.0 °C at 760 mmHg	[2]
Density	0.863 - 0.869 g/cm ³	[2][5]
Refractive Index	1.439 - 1.445	[2][5]
Solubility	Slightly soluble in water; Soluble in ethanol.[2][5]	
Kovats Retention Index	1322 (Standard Polar)	[2]

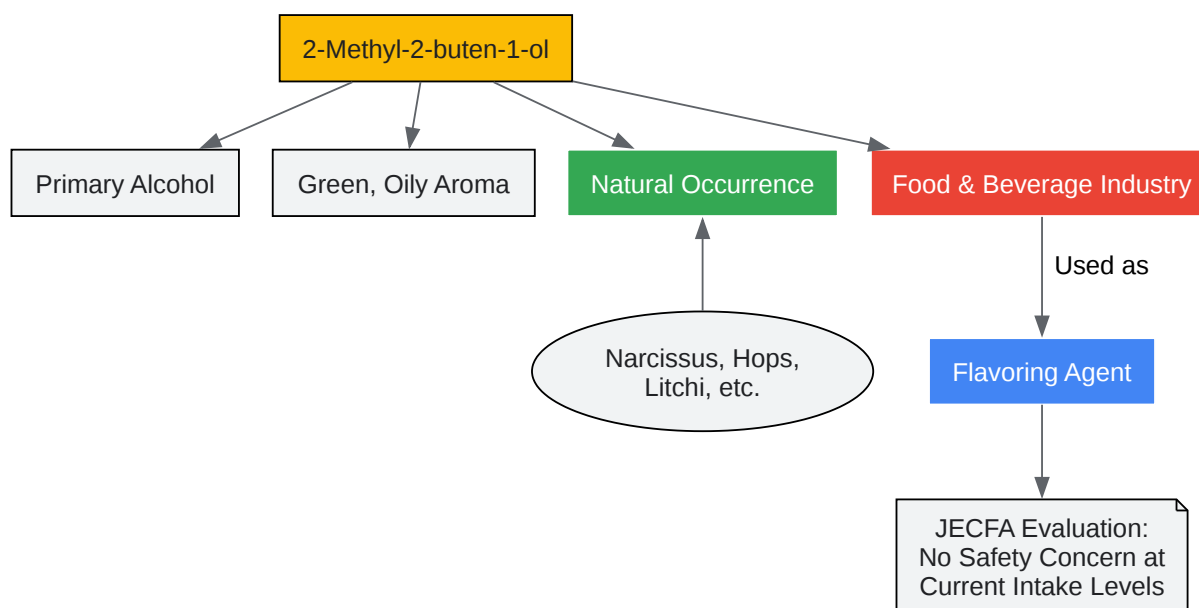
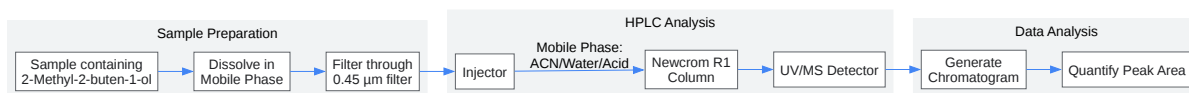
Chemical Structure

The structural details and identifiers for **2-Methyl-2-buten-1-ol** are crucial for its unambiguous identification in research and regulatory contexts.

- IUPAC Name: (2E)-2-methylbut-2-en-1-ol.[2][4]
- SMILES: C/C=C(\C)/CO.[2]
- InChI: InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3+.[2][4]
- InChIKey: NEJDKFPXHQRVMV-HWKANZROSA-N.[2][4]
- CAS Number: 4675-87-0.[1][6]

Molecular Structure Visualization

The following diagram illustrates the 2D chemical structure of **2-Methyl-2-buten-1-ol**.



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- To cite this document: BenchChem. [2-Methyl-2-buten-1-OL chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231688#2-methyl-2-buten-1-ol-chemical-properties-and-structure]

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